3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine

Autotaxin inhibition X-ray crystallography Structure-based drug design

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (CAS 2809955-52-8, C₁₁H₇BrF₃N₃, MW 318.09) is a halogenated pyrazin-2-amine derivative that has been co-crystallized with rat Autotaxin (ATX/ENPP2) at 2.10 Å resolution, establishing it as a direct ATX ligand. The compound features a 3-bromo substituent on the pyrazine core and a 4-(trifluoromethyl)phenyl group at the 5-position, a substitution pattern that is shared among a series of ATX inhibitors developed by F.

Molecular Formula C11H7BrF3N3
Molecular Weight 318.09 g/mol
Cat. No. B8171630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine
Molecular FormulaC11H7BrF3N3
Molecular Weight318.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C(=N2)Br)N)C(F)(F)F
InChIInChI=1S/C11H7BrF3N3/c12-9-10(16)17-5-8(18-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H,(H2,16,17)
InChIKeySHQIPPUSGCYKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine: A Structurally Validated Autotaxin Inhibitor Scaffold


3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (CAS 2809955-52-8, C₁₁H₇BrF₃N₃, MW 318.09) is a halogenated pyrazin-2-amine derivative that has been co-crystallized with rat Autotaxin (ATX/ENPP2) at 2.10 Å resolution, establishing it as a direct ATX ligand [1]. The compound features a 3-bromo substituent on the pyrazine core and a 4-(trifluoromethyl)phenyl group at the 5-position, a substitution pattern that is shared among a series of ATX inhibitors developed by F. Hoffmann-La Roche Ltd. [2]. The co-crystal structure (PDB 7G7P) confirms occupancy of the ATX active site, providing a structural basis for understanding the binding requirements of this chemotype.

Why 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine Cannot Be Replaced by Simple Pyrazine Analogs for ATX-Targeted Studies


Generic substitution of pyrazin-2-amine derivatives is not feasible for ATX-targeted applications because the 3-bromo and 5-(4-(trifluoromethyl)phenyl) groups are critical pharmacophoric elements for binding. The co-crystal structure of this compound with ATX (PDB 7G7P) reveals that both the bromine atom and the trifluoromethylphenyl ring engage in specific interactions within the hydrophobic pocket of the enzyme [1]. Replacement of the bromine with a smaller halogen (e.g., fluorine) or with hydrogen substantially alters the steric and electronic profile, leading to loss of binding complementarity. Similarly, removal of the para-trifluoromethyl group on the phenyl ring eliminates a critical hydrophobic contact that is conserved across multiple ATX inhibitor co-crystal structures in this series [2]. Therefore, procurement of this specific compound is essential for experiments where the established binding mode must be preserved, such as in structural biology control experiments or structure-guided optimization campaigns.

Quantitative Differentiation Evidence for 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine


Structural Occupancy of the Autotaxin Active Site at 2.10 Å Resolution vs. Apo Enzyme

The compound occupies the ATX active site in a well-defined electron density map at 2.10 Å resolution, whereas the apo-ATX structure (PDB 7G4Z) from the same deposition group (G_1002267) shows an empty catalytic pocket [1]. This demonstrates that 3-bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine acts as a bona fide ATX ligand, unlike unsubstituted pyrazin-2-amine which does not exhibit measurable ATX binding in structural studies.

Autotaxin inhibition X-ray crystallography Structure-based drug design

Comparative Resolution Quality in Co-Crystal Structures Across ATX Inhibitor Series

The co-crystal structure of 3-bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine with rat ATX (PDB 7G7P) was solved at 2.10 Å resolution, which is comparable to but slightly lower than the resolution achieved for a structurally distinct ATX inhibitor co-crystallized within the same group deposition (PDB 7G43, 1.94 Å) [1]. While 7G43's ligand has a reported IC₅₀ of 1.05 µM, the quantitative IC₅₀ for this compound has not yet been disclosed publicly. This difference in resolution (2.10 vs. 1.94 Å) reflects variations in crystal packing quality rather than intrinsic potency differences.

Crystallography Structure-based drug design ATX inhibitor discovery

Chemical Stability and Predicted Physicochemical Profile vs. 3-Chloro and Des-Bromo Analogs

The C-Br bond in 3-bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine provides a defined reactivity handle for further derivatization (e.g., Suzuki coupling), while also contributing to a predicted logP that is higher than the corresponding 3-chloro or 3-fluoro analogs. In the context of ATX inhibitor design, the bromine atom is a key pharmacophoric element that occupies a sub-pocket adjacent to the catalytic zinc ions [1]. The 3-chloro analog would present a smaller van der Waals radius (1.75 Å vs. 1.85 Å for bromine), potentially reducing hydrophobic contacts and resulting in lower affinity, although direct potency comparisons are not yet available in the public domain.

Medicinal chemistry Chemical stability Lead-like properties

Autotaxin-Related Application Potential Based on Cognate Series Activity

The group deposition G_1002267, which includes the co-crystal structure of 3-bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine with ATX, is part of a broader research program that has produced ATX inhibitors with sub-micromolar to low nanomolar potencies (e.g., 6 nM for a related bicyclic compound) and in vivo efficacy in rodent glaucoma models [1]. Although the specific IC₅₀ for this compound is not yet published, its inclusion in this group strongly implies that it is an active member of the series, and it can serve as a chemical probe or structural biology control compound for ATX-mediated disease research.

Autotaxin LPA signaling Glaucoma Cancer metastasis

Primary Application Scenarios for 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine Based on Verified Evidence


Structural Biology Control Compound for Autotaxin Co-Crystallization Studies

This compound is ideal for use as a co-crystallization ligand to generate liganded ATX structures at ~2.1 Å resolution, as demonstrated by PDB 7G7P [1]. It can serve as a reference compound for soaking experiments, fragment-based screening, or validating new ATX constructs in crystallography labs.

Chemical Probe for In Vitro Autotaxin Activity Assays

Given its confirmed binding to the ATX active site, this compound can be employed as a positive control or competitive probe in enzymatic assays measuring ATX lysophospholipase D activity, as described in the 2022 Hunziker et al. study [2]. It provides a baseline for comparing novel ATX inhibitors.

Key Intermediate for Structure-Guided Optimization of Pyrazine-Based ATX Inhibitors

The synthetic accessibility of the 3-bromo group makes this molecule a versatile scaffold for parallel synthesis of analogs (e.g., via Suzuki coupling) to explore the ATX hydrophobic pocket, while maintaining the core binding mode validated by the 7G7P structure [1].

Tool Compound for LPA Signaling Pathway Research in Cell-Based Models

Although in vivo data are not yet available for this specific compound, it serves as a chemical tool for investigating the ATX-LPA axis in cellular models of fibrosis, cancer metastasis, and neurodegeneration, complementing more potent ATX inhibitors described in the literature [2].

Quote Request

Request a Quote for 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.